N'-[(2-chlorophenyl)methyl]-N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}ethanediamide
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Description
N'-[(2-chlorophenyl)methyl]-N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}ethanediamide is a useful research compound. Its molecular formula is C20H22ClN3O4 and its molecular weight is 403.86. The purity is usually 95%.
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Scientific Research Applications
Catalytic Activity in Organic Synthesis
N,N'-Bis(furan-2-ylmethyl)oxalamide and related compounds have been explored for their efficacy in promoting Cu-catalyzed N-arylation of anilines and cyclic secondary amines. This catalytic activity facilitates the coupling of a broad range of (hetero)aryl bromides with various amines, offering a pathway to synthesize pharmaceutically significant building blocks at relatively low temperatures and catalyst loadings. High selectivity is achieved in these processes, underlining the compound's utility in organic synthesis (Bhunia, S. V. Kumar, D. Ma, 2017).
Neuroinflammation Imaging
A compound structurally related to the one , [11C]CPPC, is a PET radiotracer specific for CSF1R, a microglia-specific marker. This radiotracer is used as a noninvasive tool for imaging reactive microglia and disease-associated microglia's contribution to neuroinflammation in vivo. It has applications in studying the immune environment of central nervous system malignancies and monitoring potential adverse neuroinflammatory effects of immunotherapy for peripheral malignancies. This highlights its value in the development of therapeutics for neuroinflammation, particularly those targeting CSF1R, by providing a noninvasive and repeatable measure of drug target engagement (Horti et al., 2019).
Antagonist Activity in Pharmacology
N-(4-Chlorophenyl)-N′-(2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamide (NBD-556) and similar compounds have been investigated for their ability to block interactions between HIV-1 gp120 and its receptor CD4. These findings suggest that small compounds like NBDs may enhance the neutralizing activities of antibodies against HIV-1, underlining their potential therapeutic value (Yoshimura et al., 2010).
Chemical Synthesis and Biological Activity
Compounds with a structural motif that includes furan and oxalamide have been synthesized and evaluated for their antidepressant and antianxiety activities. This work showcases the potential of these compounds in developing new therapeutic agents for treating mental health disorders (Kumar et al., 2017).
Properties
IUPAC Name |
N'-[(2-chlorophenyl)methyl]-N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O4/c21-17-4-2-1-3-15(17)12-23-19(26)18(25)22-11-14-5-8-24(9-6-14)20(27)16-7-10-28-13-16/h1-4,7,10,13-14H,5-6,8-9,11-12H2,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPRZMTMQDTYFPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NCC2=CC=CC=C2Cl)C(=O)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.